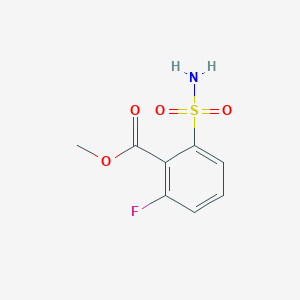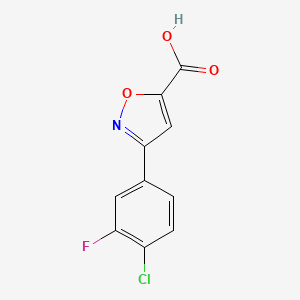
3-(4-Chloro-3-fluorophenyl)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions to yield different derivatives.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Such as sodium hydroxide or potassium carbonate, used in cyclization and substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, esters, amides, and other functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological studies: It can be used to study the interactions of oxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 4-chloro-3-fluorophenylboronic acid
- 3-chloro-4-fluorobenzeneboronic acid
Uniqueness
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the oxazole ring and the specific substitution pattern on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5ClFNO3 |
|---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
LWFMPFVTVQJLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


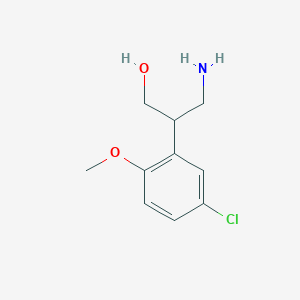
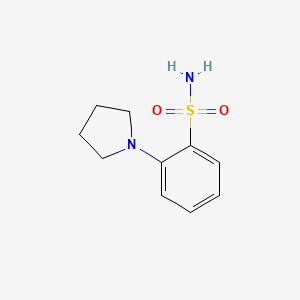
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
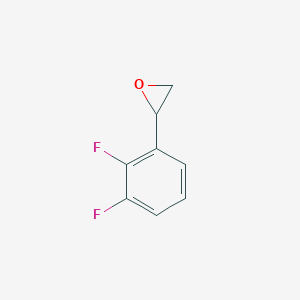







![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)

